molecular formula C14H11ClN4O B2687721 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-02-9

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2687721
CAS No.: 2034339-02-9
M. Wt: 286.72
InChI Key: UBYNHTNAOANTBV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the privileged pyrazolo[1,5-a]pyridine scaffold . This fused, planar bicyclic system is recognized for its versatility and is frequently explored in the design of novel therapeutic agents . Compounds featuring this core structure have demonstrated a wide spectrum of biological activities, with a prominent focus on their potential as protein kinase inhibitors (PKIs) . Kinases are key regulators of cellular signaling processes, and their dysregulation is a hallmark of various diseases, making them critical targets for small-molecule intervention . The pyrazolo[1,5-a]pyridine core provides a rigid framework that is highly amenable to structural modification, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific biological targets . The urea functional group in this molecule further enhances its potential for forming key hydrogen bonds within enzyme active sites. This compound is intended for research applications only, specifically for use in in vitro biochemical assays and as a building block in the synthesis of more complex molecules for hit-to-lead optimization campaigns. Researchers can utilize it to explore structure-activity relationships (SAR) and develop new potent and selective inhibitors. APPLICATIONS: For Research Use Only. Not for use in diagnostic or therapeutic procedures. APPLICATION AREAS: • Medicinal Chemistry Research • Protein Kinase Inhibition Studies • Structure-Activity Relationship (SAR) Exploration • Chemical Biology and Probe Development

Properties

IUPAC Name

1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-12-3-1-2-4-13(12)18-14(20)17-10-6-8-19-11(9-10)5-7-16-19/h1-9H,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYNHTNAOANTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC3=CC=NN3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the 2-chlorophenyl group. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-chlorobenzoyl chloride and pyrazolo[1,5-a]pyridine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas .

Scientific Research Applications

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea with analogous compounds in terms of structure, activity, and applications.

Pyrazolo[1,5-a]pyrimidine Derivatives (Pesticidal Agents)

A patent by PI Industries Ltd. describes 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives as pesticidal agents . While structurally related due to the shared pyrazolo-heterocyclic core, these derivatives differ in:

  • Substituents : The ethylsulfonyl-pyridine group replaces the urea-chlorophenyl moiety.
  • Applications : These derivatives are optimized for crop protection, targeting insecticidal and pesticidal activity, whereas the urea compound’s biological targets remain unspecified in available data .
  • Solubility : The sulfonyl group may enhance solubility compared to the urea linker.

Chloropyridinyl-Pyrazolopyrimidinyl Urea Hydrochloride

Another urea derivative, (S)-1-(2-(2-aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride, shares a urea backbone but incorporates:

  • Additional substituents: Aminoethoxy, methoxyethyl, and hydrochloride salt forms.
  • Molecular weight : The hydrochloride derivative has a higher molecular weight (~521 g/mol ) due to added functional groups .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Purity Reference
This compound C₁₄H₁₁ClN₄O 286.72 Urea linker, 2-chlorophenyl Research chemical 90%
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives Varies ~350–400 (estimated) Ethylsulfonyl-pyridine Pesticides/Insecticides N/A
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride C₂₁H₂₄Cl₂N₇O₄·HCl ~521 Hydrochloride salt, aminoethoxy Pharmaceutical research 98%

Key Research Findings

Urea vs. Sulfonyl Linkers : The urea group in the target compound may facilitate hydrogen bonding with biological targets (e.g., kinases or receptors), while sulfonyl groups in pesticidal derivatives enhance electrophilicity for insecticidal activity .

Salt Forms: Hydrochloride derivatives (e.g., ) exhibit improved aqueous solubility, critical for in vivo studies, whereas the non-salt form (target compound) may require formulation optimization for bioavailability.

Biological Activity

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its pharmacological versatility. The presence of the 2-chlorophenyl group enhances its biological activity and specificity.

PropertyValue
IUPAC Name1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Molecular FormulaC14H11ClN4O
Molecular Weight288.72 g/mol
CAS Number2034339-02-9

Target of Action

The primary target for this compound is believed to be various kinases involved in cell signaling pathways. The pyrazolo[1,5-a]pyridine moiety is particularly effective in inhibiting protein kinases, which play crucial roles in cancer progression and other diseases.

Mode of Action

The compound exerts its effects through the inhibition of specific kinases, leading to disrupted signaling pathways that are essential for cell proliferation and survival. This mechanism has been validated in several studies focusing on cancer cell lines.

Anticancer Properties

Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : IC50 = 3.79 µM
  • NCI-H460 (Lung Cancer) : IC50 = 42.30 µM
  • SF-268 (Brain Tumor) : IC50 = 12.50 µM

These values suggest that the compound has promising potential as an anticancer agent, particularly against breast and lung cancers .

Enzyme Inhibition

The compound also demonstrates inhibitory activity against several enzymes involved in cancer metabolism:

  • Aurora-A Kinase : IC50 = 0.067 µM
  • CDK2 : IC50 = 25 nM

These findings indicate that it could be developed further as a targeted therapy for cancers that rely on these kinases for growth and survival .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF7 cells, indicating its potential as a therapeutic agent against breast cancer .
  • Inhibition of VEGF-Induced Proliferation : Another study found that the compound inhibited VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM, showcasing its anti-angiogenic properties .
  • Combination Therapy Potential : Research suggests that combining this compound with standard chemotherapy agents may enhance therapeutic efficacy while reducing side effects .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

CompoundBiological ActivityIC50 Values (µM)
Pyrazolo[1,5-a]quinoxalin derivativesAnticancerVaries by derivative
Pyrazolo[1,5-a]pyrimidinesKinase inhibitionVaries by derivative

This comparison highlights the unique properties of this compound, particularly its potency against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a chlorophenyl isocyanate derivative with a pyrazolo[1,5-a]pyridine amine intermediate. Key steps include urea bond formation under reflux in solvents like dimethyl sulfoxide (DMSO) or ethanol, using triethylamine as a catalyst to enhance reaction efficiency. Purification via column chromatography or recrystallization improves yield and purity .
  • Optimization : Temperature control (60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 amine:isocyanate) are critical. Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing urea NH signals (~8–10 ppm) and aromatic pyrazolo-pyridine protons .
  • Infrared (IR) Spectroscopy : Identifies urea C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in urea groups), as demonstrated for analogous pyrazolo-pyrimidines .

Q. What in vitro assays are suitable for preliminary evaluation of its kinase inhibitory activity?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases like CDK2 or TRK. IC₅₀ values are determined via dose-response curves (1 nM–10 µM compound concentrations) .
  • Cellular Proliferation Assays : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects, with controls for cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?

  • SAR Insights :

  • Chlorophenyl Position : 2-chloro substitution enhances steric interaction with hydrophobic kinase pockets compared to 3- or 4-chloro isomers, improving binding affinity .
  • Pyrazolo-Pyridine Modifications : Fluorine or trifluoromethyl groups at specific positions increase metabolic stability and membrane permeability .
    • Experimental Validation : Parallel synthesis of analogs followed by enzymatic (kinase) and cellular assays identifies critical substituents for activity .

Q. How can contradictory biological activity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Standardized protocols (e.g., constant [ATP] = 10 µM) and orthogonal assays (SPR, thermal shift) validate target engagement .
  • Statistical Analysis : Meta-analysis of dose-response data using tools like GraphPad Prism® identifies outliers and establishes confidence intervals .

Q. What advanced analytical methods ensure compound purity and stability under physiological conditions?

  • HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) quantify purity (>98%) and detect degradation products .
  • Stability Studies : Incubate compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. LC-MS monitors hydrolytic degradation (urea bond cleavage) .

Q. How can computational modeling predict binding modes with kinase targets?

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with CDK2 (PDB: 1AQ1). Key residues (e.g., Lys33, Glu51) form hydrogen bonds with urea and chlorophenyl groups .
  • Molecular Dynamics (MD) : 100-ns simulations assess binding stability (RMSD < 2 Å) and identify conformational shifts affecting inhibitor potency .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Rodent Studies : Administer compound intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to assess bioavailability (AUC), half-life (t₁/₂), and tissue distribution. Plasma samples analyzed via LC-MS/MS .
  • Toxicology : Acute toxicity tested in BALB/c mice (dose range: 10–100 mg/kg) with histopathological examination of liver/kidney post-necropsy .

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